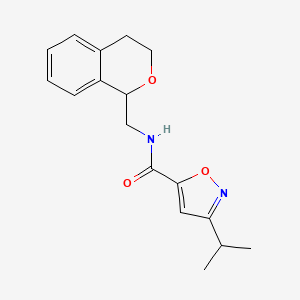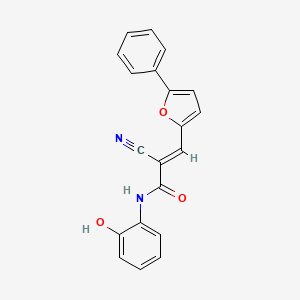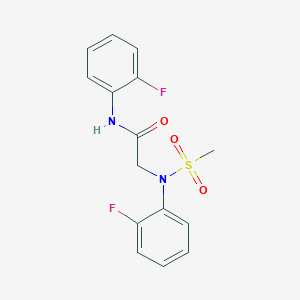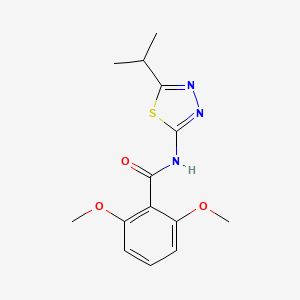![molecular formula C19H23F3N4O3 B5568894 1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)
1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that often demonstrate significant biological activity and are of interest in pharmaceutical development. Its structure suggests potential involvement in complex organic reactions and a noteworthy capacity for interaction with biological systems.
Synthesis Analysis
Synthesis of related indazole derivatives typically involves multiple steps, including N1-arylation and conversion to diethylamide by reacting with thionyl chloride and diethylamine. These processes are crucial for achieving the desired structural complexity and functionality (Anuradha et al., 2014).
Molecular Structure Analysis
Structural characterization is often performed using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, along with X-ray diffraction studies to confirm molecular geometry. The presence of elements like fluorine and nitrogen within the molecule suggests a capability for forming stable and potentially bioactive compounds (Anuradha et al., 2014).
Chemical Reactions and Properties
Compounds of similar structures have been shown to undergo ring-chain isomerization, depending on the solvent and substituent length, highlighting the dynamic chemical nature and reactivity of such molecules (Pryadeina et al., 2008).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Detoxification
Research on compounds with similar structures often focuses on their metabolism within biological systems. For example, the study of acrylamide metabolism in humans identifies various metabolites through enzymatic processes, suggesting pathways for detoxification and potential implications for assessing exposure risks (Fennell et al., 2005) Fennelletal.,2005.
Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetics of similar compounds, including absorption, distribution, metabolism, and excretion, is crucial for developing therapeutic agents. For instance, the disposition of CP-945,598, a cannabinoid CB1 receptor antagonist, highlights extensive metabolism and the roles of specific enzymes in processing drug compounds within the human body (Miao et al., 2012) Miaoetal.,2012.
Diagnostic and Therapeutic Applications
Compounds with specific binding affinities can be used in diagnostic imaging or as therapeutic agents. The selective 5-HT1A receptor radioligand [11C]WAY-100635, for example, offers insights into receptor distribution in the human brain, potentially guiding the development of treatments for psychiatric and neurological disorders (Pike et al., 1995) Pikeetal.,1995.
Environmental and Occupational Exposures
Research also extends to evaluating the impacts of chemical exposure in environmental and occupational settings, providing a basis for understanding the health implications of compounds with similar properties. Silva et al. (2013) explored the exposure to the plasticizer DINCH, highlighting the need for monitoring exposure levels to ensure safety Silvaetal.,2013.
Eigenschaften
IUPAC Name |
1-ethyl-5-oxo-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O3/c1-4-25-9-12(7-16(25)27)18(28)23-17-14-6-5-13(29-11(2)3)8-15(14)26(24-17)10-19(20,21)22/h5-6,8,11-12H,4,7,9-10H2,1-3H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRODEPYHSPVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)NC2=NN(C3=C2C=CC(=C3)OC(C)C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)
![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine](/img/structure/B5568857.png)
![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)




![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)